molecular formula C21H14ClNO4 B2375130 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide CAS No. 886149-85-5

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

Cat. No. B2375130
CAS RN: 886149-85-5
M. Wt: 379.8
InChI Key: IWYLVYSDLMVPRV-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide, also known as XTT, is a fluorescent dye commonly used in biological assays to measure cell viability and proliferation. XTT is a water-soluble compound that is reduced by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan product, which can be quantified by spectrophotometry.

Scientific Research Applications

Synthetic Chemistry Applications

One significant application of related compounds is in synthetic chemistry, where they serve as key intermediates in catalytic processes. For instance, Rh(III)-catalyzed oxidative olefination uses an oxidizing directing group, demonstrating a mild, practical, and high-yielding process with N-methoxybenzamides, showcasing the versatility of similar compounds in selective synthesis processes (Rakshit et al., 2011). Similarly, Rhodium(III)-catalyzed chemodivergent annulations highlight the role of these compounds in C-H activation, pointing to their utility in creating complex molecular structures through selective reactions (Youwei Xu et al., 2018).

Structural Analysis and Configuration

The absolute configuration and structural details of related compounds have been extensively studied. For example, the structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives were elucidated using NMR spectrometry and X-ray crystallography, providing insights into the molecular geometry and potential intermolecular interactions (Galal et al., 2018). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, further illustrating the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Karabulut et al., 2014).

Biological Activities

In the realm of biological activities, derivatives of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide have been explored for their potential pharmacological properties. For instance, a study on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring highlighted their promising therapeutic intervention against bacterial and fungal infections (Desai et al., 2013). Additionally, the bactericidal activity of certain benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showcases the potential of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-26-14-5-2-4-12(10-14)21(25)23-13-8-9-15-18(11-13)27-20-16(19(15)24)6-3-7-17(20)22/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLVYSDLMVPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

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